molecular formula C12H16ClNO3 B4711457 3-chloro-5-methoxy-N-methyl-4-propoxybenzamide

3-chloro-5-methoxy-N-methyl-4-propoxybenzamide

Cat. No. B4711457
M. Wt: 257.71 g/mol
InChI Key: JBFGHMLHAFELLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-5-methoxy-N-methyl-4-propoxybenzamide (CMMPB) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is known for its unique properties and has been synthesized using various methods. The aim of

Mechanism of Action

The mechanism of action of 3-chloro-5-methoxy-N-methyl-4-propoxybenzamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the ability to protect neurons from oxidative stress and to improve cognitive function. This compound has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-5-methoxy-N-methyl-4-propoxybenzamide in lab experiments is its unique properties, which make it a useful tool for studying the nervous system and developing new drugs. However, one of the limitations of using this compound is its complex synthesis method, which requires expertise and precision.

Future Directions

There are many future directions for the study of 3-chloro-5-methoxy-N-methyl-4-propoxybenzamide, including the development of new drugs for the treatment of neurological disorders and the study of its potential as a neuroprotective agent. Other future directions include the investigation of the mechanism of action of this compound and the development of new synthesis methods that are more efficient and cost-effective.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been shown to have potential as a neuroprotective agent and in the development of new drugs for the treatment of neurological disorders. Despite its advantages, the complex synthesis method of this compound remains a limitation. However, with further research and development, this compound has the potential to make significant contributions to the field of neuroscience.

Scientific Research Applications

3-chloro-5-methoxy-N-methyl-4-propoxybenzamide has been used in various scientific research applications, including the study of the nervous system and the development of new drugs. This compound has been shown to have potential as a neuroprotective agent, and it has been used in the study of Parkinson's disease and Alzheimer's disease. This compound has also been used in the development of new drugs for the treatment of various neurological disorders.

properties

IUPAC Name

3-chloro-5-methoxy-N-methyl-4-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-4-5-17-11-9(13)6-8(12(15)14-2)7-10(11)16-3/h6-7H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFGHMLHAFELLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C(=O)NC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790776
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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